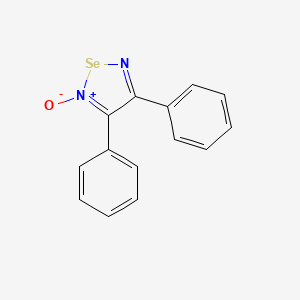
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Métodos De Preparación
The synthesis of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with selenourea in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine to facilitate the formation of the selenadiazole ring .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides, which are intermediates in various organic transformations.
Reduction: Reduction reactions can convert the selenadiazole ring into different selenium-containing compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
Aplicaciones Científicas De Investigación
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers are exploring its interactions with enzymes and other proteins to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium can be compared with other selenadiazole derivatives, such as:
3,4-Diphenyl-1,2,5-oxadiazole 2-oxide: This compound contains oxygen instead of selenium and exhibits different chemical reactivity and biological activity.
2,5-Diphenyl-1,3,4-oxadiazole: Another related compound with a different ring structure, known for its applications in organic electronics and photonics.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Propiedades
Número CAS |
55293-86-2 |
|---|---|
Fórmula molecular |
C14H10N2OSe |
Peso molecular |
301.21 g/mol |
Nombre IUPAC |
2-oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium |
InChI |
InChI=1S/C14H10N2OSe/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
PCZSOEVUXROGTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=N[Se][N+](=C2C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
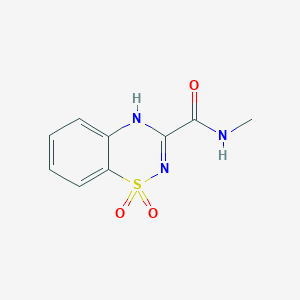
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
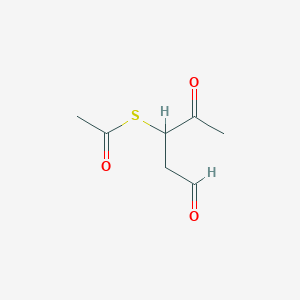
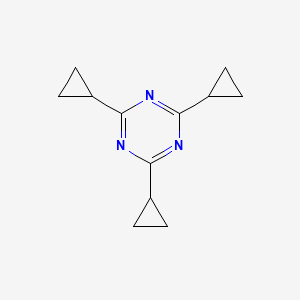
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
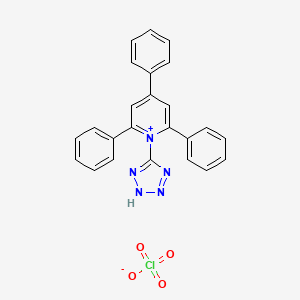
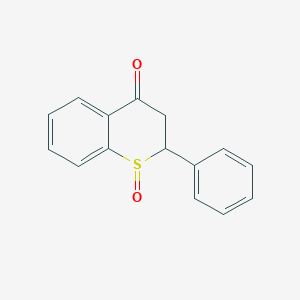
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
